molecular formula C17H32O B14673496 5-(Prop-2-EN-1-YL)tetradecan-6-one CAS No. 50395-58-9

5-(Prop-2-EN-1-YL)tetradecan-6-one

Cat. No.: B14673496
CAS No.: 50395-58-9
M. Wt: 252.4 g/mol
InChI Key: BIUVSHOPKVIWGR-UHFFFAOYSA-N
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Description

5-(Prop-2-EN-1-YL)tetradecan-6-one is a chemical compound with the molecular formula C17H32O It is known for its unique structure, which includes a prop-2-en-1-yl group attached to a tetradecan-6-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Prop-2-EN-1-YL)tetradecan-6-one typically involves the alkylation of tetradecan-6-one with prop-2-en-1-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Prop-2-EN-1-YL)tetradecan-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The prop-2-en-1-yl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Prop-2-EN-1-YL)tetradecan-6-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Prop-2-EN-1-YL)tetradecan-6-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its reactivity is influenced by the presence of the prop-2-en-1-yl group, which can participate in conjugation and stabilization of reaction intermediates.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Prop-2-EN-1-YL)tetradecan-2-one
  • 5-(Prop-2-EN-1-YL)tetradecan-4-one
  • 5-(Prop-2-EN-1-YL)tetradecan-8-one

Uniqueness

5-(Prop-2-EN-1-YL)tetradecan-6-one is unique due to its specific position of the prop-2-en-1-yl group and the ketone functionality at the sixth position. This structural arrangement imparts distinct reactivity and properties compared to its analogs.

Properties

CAS No.

50395-58-9

Molecular Formula

C17H32O

Molecular Weight

252.4 g/mol

IUPAC Name

5-prop-2-enyltetradecan-6-one

InChI

InChI=1S/C17H32O/c1-4-7-9-10-11-12-15-17(18)16(13-6-3)14-8-5-2/h6,16H,3-5,7-15H2,1-2H3

InChI Key

BIUVSHOPKVIWGR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)C(CCCC)CC=C

Origin of Product

United States

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